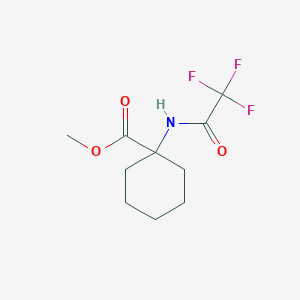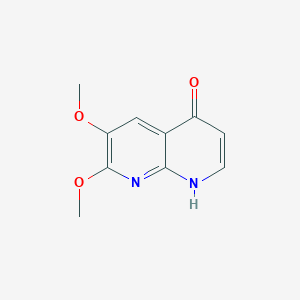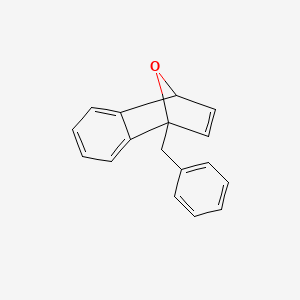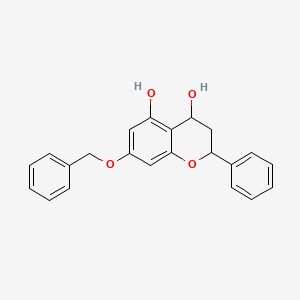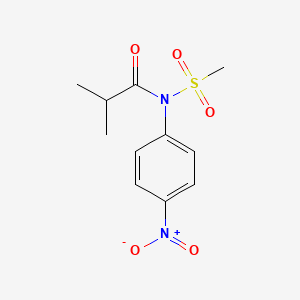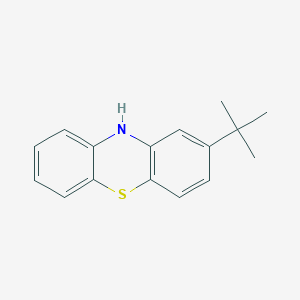
2-Tert-butyl-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound with a wide range of applications in various fields such as chemistry, biology, and medicine. The addition of a tert-butyl group at the 2-position enhances its chemical properties, making it a valuable compound for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-10H-phenothiazine typically involves the cyclization of 2-substituted diphenyl sulfides. Another approach involves the use of 2-bromo-3-methoxynaphthalene and 2-bromo-9,10-dimesityl-3-methoxyanthracene with thiourea .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Tert-butyl-10H-phenothiazine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective redox catalyst. It can also interact with biological molecules through π-π stacking and hydrogen bonding, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Tert-butyl-10H-phenothiazine include:
Phenothiazine: The parent compound with a simpler structure.
2-Bromo-10H-phenothiazine: A halogenated derivative with different reactivity.
10H-Phenothiazine-5-oxide: An oxidized form with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity. This modification allows for more diverse applications and improved performance in various chemical and biological processes .
Propriétés
Numéro CAS |
61174-12-7 |
|---|---|
Formule moléculaire |
C16H17NS |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
2-tert-butyl-10H-phenothiazine |
InChI |
InChI=1S/C16H17NS/c1-16(2,3)11-8-9-15-13(10-11)17-12-6-4-5-7-14(12)18-15/h4-10,17H,1-3H3 |
Clé InChI |
GNVZUWGRRNRRJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


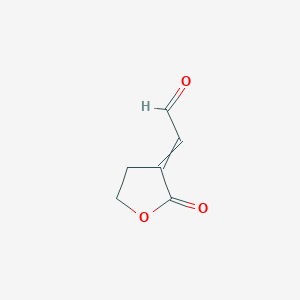
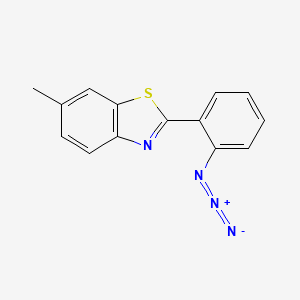
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
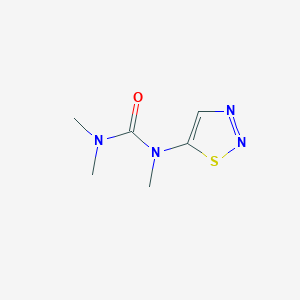

![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
